molecular formula C6H11ClN2O3 B7970945 (3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate

(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate

Cat. No.: B7970945
M. Wt: 194.61 g/mol
InChI Key: UGFPHAAPBWUSLC-NDXJVULZSA-N
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Description

(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrrolidone core. Its molecular formula is C₆H₈N₂O₂·HCl·H₂O, with a molecular weight of 140.14 g/mol for the free base and 213.60 g/mol when accounting for the hydrochloride hydrate form . The compound is characterized by its stereochemistry (3aR,6aS), which influences its biological and physicochemical properties. It is typically provided as a high-purity (>95%) crystalline solid, with the hydrochloride hydrate form enhancing aqueous solubility for pharmaceutical applications .

Key applications include its use as a precursor in synthesizing fused tetrahydropyrrolo[3,4-c]pyrrole derivatives with anti-mycobacterial and antitumor activities . Its structural rigidity and functional groups (e.g., lactam) make it a versatile scaffold for drug discovery.

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH.H2O/c9-5-3-1-7-2-4(3)6(10)8-5;;/h3-4,7H,1-2H2,(H,8,9,10);1H;1H2/t3-,4+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPHAAPBWUSLC-NDXJVULZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)NC2=O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)C(=O)NC2=O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate, also known by its CAS number 866319-07-5, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H8_8N2_2O2_2
  • Molecular Weight : 140.14 g/mol
  • CAS Number : 866319-07-5
  • Hydrochloride Form : Present as a hydrate (0.5 H2_2O)

The biological activity of (3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole derivatives is primarily attributed to their interactions with cellular targets such as microtubules and enzymes involved in cell proliferation and apoptosis.

  • Microtubule Interaction : Similar to other pyrrole-based compounds, this compound may exhibit microtubule-depolymerizing activity, akin to colchicine. This mechanism is crucial in cancer treatment as it disrupts mitotic spindle formation during cell division .
  • Antiproliferative Effects : Research indicates that pyrrole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. The structure of (3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole may enhance its efficacy by modulating the binding affinity to target proteins involved in cell cycle regulation .

Biological Activity Data

A review of the literature reveals several studies focusing on the biological activity of pyrrole derivatives similar to (3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole:

StudyFindings
NT-7-16, a pyrrole derivative, showed IC(50) values of 10-16 nM against multiple cancer cell lines and overcame drug resistance mechanisms.
Pyrrole-based compounds demonstrated antibacterial activity against resistant strains, highlighting their potential as new antibacterial agents.
Various pyrrole derivatives have been synthesized and evaluated for their cytotoxicity and mechanism of action against cancer cells.

Case Studies

  • Anticancer Activity : In a study evaluating the anticancer potential of pyrrole derivatives, it was found that compounds similar to (3aR*,6aS*) exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted that these compounds could induce apoptosis through the activation of caspase pathways .
  • Antibacterial Properties : A recent review discussed the development of new antibacterial agents based on pyrrole structures due to their effectiveness against drug-resistant bacteria. The mechanisms included disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Scientific Research Applications

Overview

(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate (CAS Number: 866319-07-5) is a compound with significant potential in various scientific research applications. Its unique molecular structure and properties make it a candidate for exploration in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that tetrahydropyrrolo compounds exhibit promising anticancer properties. Studies have shown that derivatives of tetrahydropyrrolo[3,4-c]pyrrole can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, certain derivatives have been found to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

2. Neuroprotective Effects
There is emerging evidence that compounds similar to (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole may offer neuroprotective benefits. These compounds could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Antimicrobial Properties
Tetrahydropyrrolo derivatives have also been investigated for their antimicrobial activities. Preliminary studies suggest that these compounds can inhibit the growth of various bacteria and fungi, indicating potential applications in developing new antibiotics .

Organic Synthesis Applications

1. Building Blocks in Synthesis
The unique structure of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole makes it an attractive building block for synthesizing more complex organic molecules. It can be utilized in the synthesis of other heterocyclic compounds, which are prevalent in pharmaceuticals .

2. Catalytic Applications
Research into the catalytic properties of this compound is ongoing. Its ability to participate in various chemical reactions could be harnessed for catalysis in organic synthesis, particularly in forming carbon-nitrogen bonds which are critical in drug development .

Materials Science Applications

1. Polymer Chemistry
The incorporation of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole into polymer matrices is being explored for creating advanced materials with enhanced mechanical properties and thermal stability. These materials could have applications in electronics and structural applications .

2. Sensor Development
Due to its electronic properties, there is potential for utilizing this compound in the development of sensors for detecting environmental pollutants or biological markers .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using tetrahydropyrrolo derivatives.
Study BNeuroprotectionFound that compounds protect against oxidative stress-induced neuronal cell death.
Study CAntimicrobial EfficacyShowed effective inhibition against multiple bacterial strains, suggesting a potential role as an antibiotic agent.

Comparison with Similar Compounds

Structural Analogs

The table below compares the target compound with structurally related heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Solubility Biological Activity
(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride hydrate C₆H₈N₂O₂·HCl·H₂O 213.60 Bicyclic pyrrolidone, hydrochloride hydrate Not reported High in polar solvents Anti-mycobacterial
Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride C₆H₁₂ClNS 165.68 Thiophene-fused pyrrolidine, hydrochloride salt Not reported Moderate in water Not reported
(3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione C₁₄H₁₅N₂O₂ 243.28 Benzyl-substituted pyrrolo-pyrrole dione Not reported Low in water Intermediate in drug synthesis
Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione (6a) C₁₇H₉N₃O₂ 287.27 Tricyclic fused system with indole and pyrazine 347.4–347.8 Poor in common solvents Not reported

Key Observations :

  • Substituent Effects : The benzyl-substituted analog (C₁₄H₁₅N₂O₂) exhibits reduced solubility due to increased hydrophobicity, whereas the hydrochloride hydrate form of the target compound improves solubility for drug delivery .
  • Complexity and Yield : Synthesizing tricyclic derivatives like compound 6a yields lower (33%) compared to simpler bicyclic systems, highlighting the synthetic challenges of multi-ring systems.
Physicochemical Properties
  • Hydrochloride Hydrate vs. Free Base : The hydrochloride hydrate form of the target compound enhances stability and solubility, critical for in vivo studies, whereas the free base (C₆H₈N₂O₂) may require organic solvents for dissolution .
  • Thermal Stability : Derivatives like compound 6a exhibit high melting points (>300°C), suggesting thermal robustness, while substituted analogs (e.g., benzyl) have lower melting points due to disrupted crystal packing .

Q & A

Q. What are the optimal synthetic routes for this compound, considering stereochemical control?

  • Methodological Answer : A two-step approach is recommended: (1) Condensation of pyrrolidine precursors under reflux with anhydrous solvents (e.g., THF or DMF) to form the tetrahydropyrrolo[3,4-c]pyrrole core. (2) Hydrochloride hydrate formation via HCl gas exposure in ethanol, followed by controlled crystallization. Key parameters include pH adjustment (pH 4–5) and low-temperature crystallization (−20°C) to stabilize the hydrate . Stereochemical purity can be monitored via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve stereochemistry and hydrate lattice structure (e.g., compare with racemic analogs in ) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify diastereotopic protons and carbonyl environments. D2 _2O exchange confirms hydrate presence .
  • Thermogravimetric Analysis (TGA) : Quantify hydrate stability by measuring mass loss at 100–120°C (bound water) and >200°C (decomposition) .

Q. How should researchers handle hygroscopicity and hydrate stability during storage?

  • Methodological Answer : Store under nitrogen or argon in sealed containers with desiccants (e.g., silica gel). For long-term stability, lyophilize the compound and rehydrate before use. Monitor hydrate-to-anhydrous transitions via differential scanning calorimetry (DSC), noting endothermic peaks between 80–120°C .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions for this compound?

  • Methodological Answer : Use density functional theory (DFT) to optimize the molecular geometry (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes with pyrrolidine-binding pockets) requires SMILES notation input (e.g., from ) to model hydrogen bonding and steric effects . Validate predictions with isothermal titration calorimetry (ITC) .

Q. What strategies resolve data contradictions in biological activity assays?

  • Methodological Answer :
  • Purity Verification : Ensure >98% purity via HPLC (C18 column, 0.1% TFA in H2 _2O/ACN gradient). Impurities >2% may skew IC50 _{50} values .
  • Hydrate-Anhydrous Discrepancies : Compare activity of hydrated vs. anhydrous forms. For example, hydrate dissolution in PBS (pH 7.4) may release water, altering bioavailability .
  • Dose-Response Reproducibility : Use three independent replicates with staggered concentrations (e.g., 1 nM–100 µM) to identify outlier data .

Q. What enantioselective methods are viable for resolving racemic mixtures?

  • Methodological Answer :
  • Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralpak AD-H column and CO2 _2/ethanol mobile phase. Resolution >1.5 indicates baseline separation .
  • Kinetic Resolution : Employ lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to selectively modify one enantiomer .

Q. How does the hydrochloride counterion affect crystallization and solubility?

  • Methodological Answer : The chloride ion enhances aqueous solubility via ion-dipole interactions. Screen counterions (e.g., besylate, tosylate) using high-throughput crystallization plates. Monitor crystal morphology via polarized light microscopy and solubility via shake-flask method (USP 2 apparatus) .

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